molecular formula C8H9O2 B13807517 Methyldioxy, (2-methylphenyl)-(9CI)

Methyldioxy, (2-methylphenyl)-(9CI)

Cat. No.: B13807517
M. Wt: 137.16 g/mol
InChI Key: YUFWMIOYLBMXFS-UHFFFAOYSA-N
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Description

Methyldioxy, (2-methylphenyl)-(9CI) is a chemical compound classified under the Chemical Abstracts Service (CAS) 9CI nomenclature. This compound may share structural similarities with herbicides such as cinmethylin (CAS 87818-31-3), which contains a 2-methylphenylmethoxy group in a bicyclic framework .

Properties

Molecular Formula

C8H9O2

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C8H9O2/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6H2,1H3

InChI Key

YUFWMIOYLBMXFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CO[O]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyldioxy, (2-methylphenyl)- (9CI) typically involves the reaction of 2-methylphenol with methyldioxirane under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyldioxy, (2-methylphenyl)- (9CI) involves the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyldioxy, (2-methylphenyl)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyldioxy, (2-methylphenyl)- (9CI) is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyldioxy, (2-methylphenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Analogues

(a) Cinmethylin (CAS 87818-31-3)
  • Molecular Formula : C18H26O2
  • Structure : Exo-(±)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo(2.2.1)heptane .
  • Key Features : The 2-methylphenylmethoxy group is critical for its herbicidal activity.
(b) 4-(2-Methylphenyl)piperidine Hydrochloride (CAS 82212-02-0)
  • Molecular Formula : C12H17N·ClH
  • Structure : A piperidine ring substituted with a 2-methylphenyl group .
  • Key Features : The aromatic 2-methylphenyl group enhances lipophilicity, influencing pharmacokinetics.
  • Comparison : Unlike Methyldioxy, (2-methylphenyl)-(9CI), this compound lacks oxygenated functional groups, suggesting divergent biological targets.
(c) Acetamide, N-[3-(5,7-dimethyl-2-benzoxazolyl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)- (9CI) (CAS 590395-77-0)
  • Molecular Formula : C26H26N2O3
  • Structure: A benzoxazole-linked acetamide with 2-methylphenyl and dimethylphenoxy groups .
  • Key Features : The 2-methylphenyl group contributes to steric effects and binding affinity.
  • Comparison : The acetamide and benzoxazole moieties differentiate this compound from Methyldioxy, (2-methylphenyl)-(9CI), likely directing it toward enzyme inhibition.

Physicochemical Properties

Compound Molecular Weight CAS Number Key Functional Groups Applications
Methyldioxy, (2-methylphenyl)-(9CI) Not explicitly provided Not provided Methyldioxy, 2-methylphenyl Inferred: Potential herbicide
Cinmethylin 274.4 g/mol 87818-31-3 Bicyclic ether, 2-methylphenylmethoxy Herbicide
4-(2-Methylphenyl)piperidine HCl 211.74 g/mol 82212-02-0 Piperidine, 2-methylphenyl Pharmaceutical intermediate
Acetamide derivative 414.5 g/mol 590395-77-0 Benzoxazole, acetamide Enzyme inhibition/Research

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